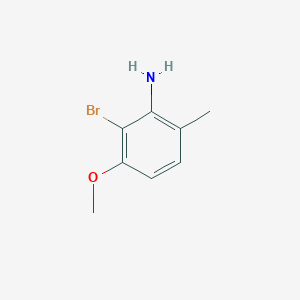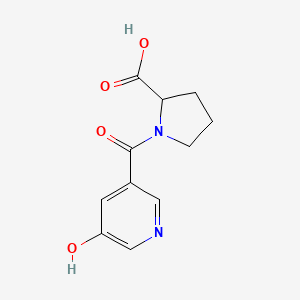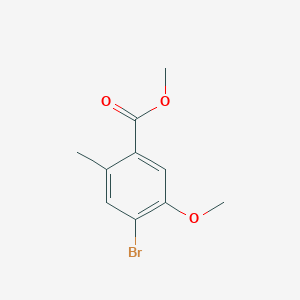![molecular formula C13H12BrF3N2O3 B13920393 6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13920393.png)
6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spiro structure, which involves a brominated dihydroisoquinoline fused with an azetidine ring. The presence of trifluoroacetic acid further enhances its chemical properties, making it a valuable subject for study in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of 6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the dihydroisoquinoline scaffold.
Bromination: The dihydroisoquinoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Spirocyclization: The brominated dihydroisoquinoline undergoes a spirocyclization reaction with an azetidine derivative to form the spiro compound.
Introduction of trifluoroacetic acid: The final step involves the addition of trifluoroacetic acid to the spiro compound, which can be achieved through a simple acid-base reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Addition: The spiro structure allows for various addition reactions, such as Michael addition, where nucleophiles add to the double bonds present in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups or altered oxidation states.
Aplicaciones Científicas De Investigación
6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, especially in areas such as anti-cancer or anti-inflammatory drugs.
Industry: The compound’s chemical properties make it useful in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one involves its interaction with specific molecular targets. The bromine atom and spiro structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. The trifluoroacetic acid component may enhance its binding affinity or alter its solubility, further influencing its biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparación Con Compuestos Similares
6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one can be compared with other spirocyclic compounds, such as:
Spiro[cyclohexane-1,3’-indoline]: Another spiro compound with a different core structure, used in various chemical and biological studies.
Spiro[2,3-dihydrobenzofuran-1,3’-pyrrolidine]: Known for its applications in medicinal chemistry and drug development.
Spiro[cyclopentane-1,3’-pyrrolidine]: Used as a building block in organic synthesis and material science.
The uniqueness of 6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one lies in its specific combination of a brominated dihydroisoquinoline core with an azetidine ring and trifluoroacetic acid, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H12BrF3N2O3 |
|---|---|
Peso molecular |
381.14 g/mol |
Nombre IUPAC |
6-bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H11BrN2O.C2HF3O2/c12-7-1-2-8-9(3-7)11(4-13-5-11)6-14-10(8)15;3-2(4,5)1(6)7/h1-3,13H,4-6H2,(H,14,15);(H,6,7) |
Clave InChI |
FLFOPOJMMDHCTK-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN1)CNC(=O)C3=C2C=C(C=C3)Br.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)









